molecular formula C7H13Cl2N2O3P B195324 4-Ketocyclophosphamide CAS No. 27046-19-1

4-Ketocyclophosphamide

Cat. No.: B195324
CAS No.: 27046-19-1
M. Wt: 275.07 g/mol
InChI Key: VBMZHOCORXMDJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Ketocyclophosphamide (4-keto-CPA) is a metabolite of the widely used anti-cancer prodrug cyclophosphamide .

Mode of Action

Cyclophosphamide is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which is then further metabolized to form 4-keto-CPA . These metabolites interact with DNA, causing DNA alkylation and cross-linking . This DNA damage triggers apoptosis, or programmed cell death .

Biochemical Pathways

The biochemical pathway of 4-keto-CPA involves the conversion of cyclophosphamide by CYP enzymes in the liver to 4-OH-CPA, followed by non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein . The metabolites formed in sequence, 4-OH-CPA and aldophosphamide (ALDO), are the main cause of toxicity, while ALDO is the pharmacologically active metabolite .

Pharmacokinetics

It is known that cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein . Cyclophosphamide appears to induce its own metabolism, which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened half-life values following repeated administration .

Result of Action

It is known that the metabolites of cyclophosphamide, including 4-keto-cpa, cause dna alkylation and cross-linking, leading to dna damage and triggering apoptosis . This results in the death of cancer cells, contributing to the anti-cancer effects of the drug .

Action Environment

The action of 4-keto-CPA, like that of cyclophosphamide, is influenced by the enzymatic environment in the liver, where CYP enzymes convert cyclophosphamide to its active metabolites

Biochemical Analysis

Biochemical Properties

4-Ketocyclophosphamide is produced through the enzymatic hydroxylation of cyclophosphamide . This process involves liver cytochrome P450 (CYP) enzymes, which convert cyclophosphamide into the primary metabolite 4-hydroxycyclophosphamide . The overoxidized product of this reaction is this compound .

Cellular Effects

The cellular effects of this compound are not significantly different from those of 4-hydroxycyclophosphamide . In human cancer cell lines (HepG2 and MCF-7), 4-hydroxycyclophosphamide induced cytotoxicity and genotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from 4-hydroxycyclophosphamide, which is the main cause of toxicity . Aldophosphamide, another metabolite, is the pharmacologically active compound, and it amplifies the cytotoxic apoptosis initiated by DNA alkylation by phosphoramide mustard .

Temporal Effects in Laboratory Settings

It is known that cyclophosphamide and its metabolites undergo a process of autoinduction, where the balance between metabolic activation and inactivation changes over time .

Dosage Effects in Animal Models

Cyclophosphamide, from which this compound is derived, has been shown to have increased anti-tumor activity against advanced solid P388 tumors that grow on CD2F1 mice .

Metabolic Pathways

This compound is involved in the metabolic pathways of cyclophosphamide, which are mediated by liver cytochrome P450 (CYP) enzymes . These enzymes convert cyclophosphamide into 4-hydroxycyclophosphamide, which can then be overoxidized to form this compound .

Transport and Distribution

Cyclophosphamide, from which this compound is derived, is distributed with a volume of distribution (Vd) of 30–50L, which approximates to the total body water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-oxo Cyclophosphamide is synthesized from cyclophosphamide through a metabolic pathway involving the intermediate 4-hydroxycyclophosphamide. The conversion is catalyzed by aldehyde dehydrogenases . The reaction conditions typically involve enzymatic processes within biological systems.

Industrial Production Methods

Industrial production of 4-oxo Cyclophosphamide is not common as it is primarily a metabolite formed in vivo. cyclophosphamide itself is produced industrially through the reaction of bis(2-chloroethyl)amine with phosphorus oxychloride, followed by hydrolysis and cyclization .

Chemical Reactions Analysis

Types of Reactions

4-oxo Cyclophosphamide undergoes various chemical reactions, including:

    Oxidation: Conversion of cyclophosphamide to 4-hydroxycyclophosphamide and subsequently to 4-oxo Cyclophosphamide.

    Reduction: Not commonly observed for this compound.

    Substitution: Limited data available on substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalyzed by aldehyde dehydrogenases in biological systems.

    Reduction and Substitution: Not well-documented for 4-oxo Cyclophosphamide.

Major Products Formed

The major product formed from the oxidation of cyclophosphamide is 4-oxo Cyclophosphamide .

Scientific Research Applications

4-oxo Cyclophosphamide is primarily used in research to study the metabolism and pharmacokinetics of cyclophosphamide. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo Cyclophosphamide is unique in its role as an inactive metabolite, providing insights into the metabolic pathways and enzymatic processes involved in the activation and detoxification of cyclophosphamide .

Properties

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMZHOCORXMDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031077
Record name 4-Ketocyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27046-19-1
Record name 4-Ketocyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27046-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ketocyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027046191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ketocyclophosphamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ketocyclophosphamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-KETOCYCLOPHOSPHAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DU5QVF19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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